2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid
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Overview
Description
The compound “2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, there are general methods for the synthesis of thieno[2,3-d]pyrimidines, which are a key structural component of the compound. For example, one method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyrimidine (a six-membered ring with four carbon atoms and two nitrogen atoms) .Physical And Chemical Properties Analysis
Specific physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications
Anticancer Activity
This compound has been investigated for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Specifically, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide demonstrated promising inhibition against MDA-MB-231 (IC50 = 1.4 μM) compared to the reference drug sorafenib (IC50 = 5.2 μM). It also exhibited selectivity against MDA-MB-231 over HepG2 cell lines .
Anti-fibrotic Activity
The compound ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate derived from a related scaffold showed better anti-fibrotic activity than Pirfenidone and Bipy55′DC. Its IC50 value was 45.69 μM, making it a potential candidate for further investigation in fibrosis-related research .
Other Pharmacological Activities
Imidazo[2,1-b]thiazole derivatives have also demonstrated antifungal, antibacterial, anti-inflammatory, and antihypertensive properties. Additionally, they are used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(6-ethoxycarbonyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-3-20-13(19)10-6(2)9-11(18)14-7(15-12(9)22-10)4-21-5-8(16)17/h3-5H2,1-2H3,(H,16,17)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTNGYYKHQRYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CSCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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